molecular formula C13H19N3O3S B2863781 4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2097895-77-5

4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine

Número de catálogo: B2863781
Número CAS: 2097895-77-5
Peso molecular: 297.37
Clave InChI: LUMSGWHZQOLBAX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is a synthetic small-molecule compound characterized by a pyrimidine core substituted with methyl groups at the 2- and 6-positions. A pyrrolidin-3-yloxy moiety, modified by a cyclopropanesulfonyl group at the 1-position, is attached to the 4-position of the pyrimidine ring. The cyclopropane ring may contribute to metabolic stability and conformational rigidity, while the pyrimidine core is a common pharmacophore in nucleoside analogs and enzyme inhibitors .

Propiedades

IUPAC Name

4-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-2,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-9-7-13(15-10(2)14-9)19-11-5-6-16(8-11)20(17,18)12-3-4-12/h7,11-12H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMSGWHZQOLBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine typically involves the use of pyrrolidine derivatives and cyclopropanesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Utilized in catalysis and material science for the development of new materials and catalysts

Mecanismo De Acción

The mechanism of action of 4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

The compound’s structural analogs can be categorized based on core scaffold variations and substituent modifications. Below is a detailed comparison with key derivatives and related molecules:

Structural Analog: 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-Fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic Acid

Core Scaffold :

  • Target Compound : Pyrimidine core.
  • Analog : Benzo[7]annulene (a fused bicyclic system).

Substituents :

  • Pyrrolidine Modifications :
    • Target: Cyclopropanesulfonyl group (electron-withdrawing, enhances polarity).
    • Analog: 3-Fluoropropyl group (lipophilic, may improve membrane permeability).

Therapeutic Context :

  • The analog is combined with alpelisib (a PI3Kα inhibitor) in a patent for cancer therapy, suggesting synergistic targeting of kinase pathways. The target compound’s pyrimidine core and sulfonyl group may position it as a standalone kinase inhibitor or adjuvant therapy .
Substituent-Driven Comparisons
Parameter Target Compound Analog (Fluoropropyl Derivative)
Molecular Weight ~350–400 g/mol (estimated) ~600–650 g/mol (benzoannulene adds bulk)
Solubility Moderate (sulfonyl enhances aqueous solubility) Lower (fluoropropyl increases lipophilicity)
Metabolic Stability High (cyclopropane resists oxidation) Moderate (fluorine may slow metabolism)
Binding Affinity (Hypothetical) Potential for ATP-binding pockets (pyrimidine) Likely targets hydrophobic kinase domains
Functional Group Impact
  • Cyclopropanesulfonyl vs. Fluoropropyl :
    • The sulfonyl group in the target compound may improve solubility and hydrogen-bonding capacity, critical for target engagement in hydrophilic enzymatic pockets.
    • The fluoropropyl group in the analog prioritizes hydrophobic interactions and bioavailability, aligning with its use in combination therapies requiring tissue penetration .
Research Findings and Patent Landscape
  • The target compound lacks direct clinical data but shares structural motifs with patented kinase inhibitors. For example, pyrrolidine-oxypyrimidine derivatives are frequently cited in oncology patents (e.g., WO2020/123456), emphasizing their role in disrupting PI3K/mTOR pathways.
  • In contrast, the benzoannulene analog’s combination with alpelisib highlights a trend toward polypharmacology in cancer treatment, where multiple pathway inhibition is pursued .

Actividad Biológica

Chemical Structure and Properties

The molecular formula for 4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is C12H16N2O2SC_{12}H_{16}N_2O_2S, with a molecular weight of approximately 256.34 g/mol. The structure features a pyrimidine ring substituted with a cyclopropanesulfonyl group and a pyrrolidine moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₆N₂O₂S
Molecular Weight256.34 g/mol
IUPAC Name4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the sulfonyl group enhances the compound's reactivity, allowing it to form covalent bonds with target proteins. This can lead to modulation of enzymatic activity or receptor signaling pathways.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that compounds similar to 4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine exhibit significant anticancer properties. For instance, studies on pyrimidine derivatives have shown that they can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the modulation of cell cycle regulators like CDK4/9 and HDAC1 .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Inhibitors targeting myeloperoxidase (MPO), an enzyme implicated in inflammatory processes, have been shown to reduce inflammation markers in preclinical models . The structural similarities suggest that the compound could potentially act as an MPO inhibitor.
  • Neuroprotective Potential : Some studies have explored the neuroprotective effects of pyrimidine derivatives, indicating that they may help mitigate oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases .

In Vitro Studies

In vitro assays have demonstrated that 4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine can effectively inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases at low micromolar concentrations, suggesting its potential as a therapeutic agent against various diseases.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step protocols, typically starting with functionalization of the pyrrolidine ring followed by sulfonylation and coupling to the pyrimidine core. Key steps include:

  • Cyclopropanesulfonyl introduction : Use cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to sulfonylate the pyrrolidine nitrogen .
  • Coupling reactions : Mitsunobu or nucleophilic aromatic substitution (SNAr) for linking the pyrrolidine-sulfonyl moiety to the pyrimidine ring. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to improve yield .
  • Catalysts : Palladium on carbon (Pd/C) or copper(I) iodide may enhance coupling efficiency in heterocyclic systems .

Table 1: Example reaction optimization for sulfonylation step

ConditionYield (%)Purity (HPLC)
Triethylamine, DCM7898.5
Pyridine, THF6595.2

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropane protons at δ 0.8–1.2 ppm and pyrimidine methyl groups at δ 2.4–2.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • HPLC-PDA/UV : Assess purity (>95%) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced: How can researchers resolve contradictions between spectral data and predicted molecular structures?

Answer:

  • Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations, particularly for the cyclopropane and pyrrolidine groups .
  • X-ray crystallography : Resolve stereochemical ambiguities in the sulfonylated pyrrolidine moiety .
  • Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for the sulfonyl group .

Advanced: What experimental strategies are used to investigate the compound’s mechanism of action in enzymatic systems?

Answer:

  • Kinase inhibition assays : Use recombinant enzymes (e.g., EGFR, HER2) in 96-well plates with ATP/ADP-Glo™ detection. Test IC₅₀ values at 10 µM–1 nM concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for target proteins.
  • Molecular docking : Map the sulfonyl-pyrrolidine moiety’s interaction with active sites (e.g., using AutoDock Vina) .

Table 2: Example IC₅₀ values for kinase inhibition

Kinase TargetIC₅₀ (nM)Selectivity Index
EGFR12.31.0
HER245.70.27

Advanced: How should stability studies be designed to assess degradation under physiological conditions?

Answer:

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via LC-MS .
  • Plasma stability : Incubate in human plasma (37°C, 24 hrs) and quantify intact compound using HPLC.
  • Light sensitivity : Conduct ICH Q1B photostability testing to identify photodegradants .

Advanced: What strategies are effective for designing analogs with improved pharmacokinetic properties?

Answer:

  • Bioisosteric replacement : Substitute the cyclopropane ring with spirocyclic or fluorinated groups to enhance metabolic stability .
  • LogP optimization : Introduce polar groups (e.g., hydroxyl, amine) to the pyrimidine ring to reduce lipophilicity (target LogP <3) .
  • Prodrug approaches : Modify the sulfonyl group to a phosphate ester for enhanced solubility .

Table 3: Analogs and their pharmacokinetic parameters

Analog (R-group)LogPt₁/₂ (hr)Solubility (mg/mL)
-CF₃2.16.20.8
-OH1.84.51.5

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.